Superior Potency Against Wild-Type and Mutant TRKA Compared to First- and Second-Generation Inhibitors
TIY-7 demonstrates superior potency across a panel of clinically relevant TRK mutants compared to the standard-of-care agents larotrectinib, entrectinib, selitrectinib, and repotrectinib. Against wild-type TRKA, TIY-7 (IC50 = 2.9 nM) is 8-fold more potent than larotrectinib (IC50 = 23.5 nM) and comparable to selitrectinib (IC50 = 3.9 nM) and repotrectinib (<0.2 nM). Crucially, against the highly resistant solvent-front mutant TRKA-G595R, TIY-7 (IC50 = 1.1 nM) is >3,200-fold more potent than larotrectinib (IC50 = 3,540 nM), 897-fold more potent than entrectinib (IC50 = 987 nM), and 17-fold more potent than selitrectinib (IC50 = 18.7 nM) [1][2].
| Evidence Dimension | IC50 against TRKA-G595R mutant |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | Larotrectinib: 3,540 nM; Entrectinib: 987 nM; Selitrectinib: 18.7 nM; Repotrectinib: 0.2 nM |
| Quantified Difference | TIY-7 is 1,609- to 3,218-fold more potent than larotrectinib and entrectinib, and 17-fold more potent than selitrectinib. |
| Conditions | Enzymatic kinase assay (HTRF KinEASE or similar), TRKA-G595R mutant protein |
Why This Matters
This level of potency against the most prevalent and problematic resistance mutation directly impacts the likelihood of sustained clinical response in patients who have progressed on first-generation therapy.
- [1] Mei LC, et al. Conformational adjustment overcomes multiple drug-resistance mutants of tropomyosin receptor kinase. Eur J Med Chem. 2022;241:114634. View Source
- [2] Drilon A, et al. (Data compiled in Table 1, PMC9762329). IC50 values for comparator TRK inhibitors against wild-type and mutant kinases. View Source
